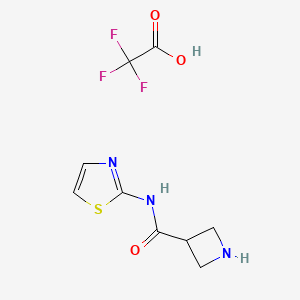

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid

Description

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid is a hybrid molecule combining a strained azetidine ring (4-membered nitrogen-containing heterocycle) with a 1,3-thiazole moiety, stabilized as a trifluoroacetic acid (TFA) salt. The azetidine ring confers conformational rigidity and enhanced metabolic stability compared to larger rings like piperidine or pyrrolidine, while the thiazole group contributes to π-π stacking interactions in biological targets . The TFA counterion improves solubility in polar solvents, a critical factor for bioavailability .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS.C2HF3O2/c11-6(5-3-8-4-5)10-7-9-1-2-12-7;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWVAVQRSGRBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NC2=NC=CS2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under suitable conditions.

Coupling of Thiazole and Azetidine Rings: The thiazole and azetidine rings are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of Trifluoroacetic Acid Moiety: The trifluoroacetic acid moiety can be introduced by treating the intermediate compound with trifluoroacetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced to form the corresponding amine.

Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with nucleophiles replacing the trifluoroacetic acid moiety.

Scientific Research Applications

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole ring can interact with aromatic residues in the target protein, while the azetidine ring can form hydrogen bonds with polar residues. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Thiazole-Containing Bioactive Compounds

- COX/LOX Inhibition : Thiazole derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), whereas electron-withdrawing groups (e.g., TFA) in the target compound may modulate selectivity .

- Antimicrobial Activity : 1,3,4-Thiadiazole-thiazole hybrids demonstrate potent antifungal activity (MIC <1 µg/mL), suggesting the thiazole-azetidine scaffold could be optimized similarly .

Physicochemical and Stability Data

Biological Activity

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid is a compound that integrates a thiazole ring and an azetidine ring with a trifluoroacetic acid moiety. This unique structure provides potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

| Property | Details |

|---|---|

| IUPAC Name | N-(1,3-thiazol-2-yl)azetidine-3-carboxamide; 2,2,2-trifluoroacetic acid |

| Molecular Formula | C7H9N3O2S.C2HF3O2 |

| CAS Number | 2361635-97-2 |

| Molecular Weight | 267.23 g/mol |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Through the Hantzsch thiazole synthesis using α-haloketones and thioamides.

- Formation of the Azetidine Ring : By cyclization of β-amino alcohols or β-amino acids.

- Coupling of Rings : Amide bond formation using reagents like EDCI and HOBt.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole-containing compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the azetidine structure may enhance this activity through increased membrane permeability or interaction with microbial enzymes.

Enzyme Inhibition

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide has been explored as a potential inhibitor for various enzymes. The thiazole moiety is known for its ability to interact with active sites due to its aromatic nature, which may facilitate binding to enzyme targets involved in disease processes.

Case Studies

- Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit tumor cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : In models of inflammation, compounds similar to N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide showed reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

The biological activity of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide is likely mediated through:

- Binding Interactions : The thiazole ring can form π-stacking interactions with aromatic residues in proteins, while the azetidine moiety can engage in hydrogen bonding with polar amino acids.

- Enhanced Solubility : The trifluoroacetic acid enhances solubility and stability, facilitating better bioavailability in biological systems.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) for related compounds, revealing that modifications to the thiazole and azetidine rings can significantly affect biological potency.

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alteration of carboxamide group | Enhanced enzyme inhibition |

Q & A

Basic: What are the standard synthetic routes for N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with thiazole-containing amines under peptide coupling conditions. For example:

- Step 1: Activate the carboxylic acid group using reagents like EDCl/HOBt or DCC in anhydrous DMF .

- Step 2: React with 2-aminothiazole derivatives at 0–25°C for 12–24 hours.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%).

Key Considerations:

- Use dry solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2019) is critical for structural validation:

- Data Collection: Use a diffractometer (e.g., CuKα radiation, λ = 1.54184 Å) at 123 K to minimize thermal motion .

- Refinement: Apply full-matrix least-squares refinement to achieve R-factor < 0.05. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal packing .

Example Crystallographic Parameters (from analogous compounds):

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| a, b, c | 7.4489 Å, 11.1060 Å, 14.7935 Å |

| α, β, γ | 93.559°, 99.813°, 107.789° |

| V (ų) | 1139.74 |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the azetidine ring (δ 3.5–4.0 ppm) and thiazole protons (δ 7.2–8.1 ppm). Use deuterated DMSO or CDCl3 with TMS as an internal standard .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and trifluoroacetic acid (TFA) O–H stretch (2500–3000 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ peaks.

Note: TFA counterions may complicate NMR; use anion-exchange resins for removal .

Advanced: How to design experiments to evaluate its biological activity against enzyme targets?

Methodological Answer:

- Target Selection: Prioritize kinases or proteases due to thiazole’s affinity for ATP-binding pockets .

- Assay Design:

- In vitro Enzymatic Assay: Use fluorescence-based substrates (e.g., FITC-labeled peptides) at 37°C, pH 7.4.

- IC₅₀ Determination: Test compound concentrations from 0.1 nM–100 µM; fit data to a sigmoidal dose-response curve .

- Controls: Include staurosporine (kinase inhibitor) and DMSO vehicle controls.

Data Contradiction Resolution:

- If IC₅₀ varies between assays, validate via SPR (surface plasmon resonance) to measure direct binding kinetics .

Advanced: What strategies address discrepancies in NMR data due to TFA contamination?

Methodological Answer:

- Problem: TFA (δ 8.5 ppm in ¹H NMR) overlaps with aromatic protons, complicating integration.

- Solution:

Validation: Confirm TFA removal via ¹⁹F NMR (absence of δ -75 ppm signal) .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature (25–80°C), solvent (DMF vs. THF), and catalyst (Pd(PPh₃)₄ vs. CuI) to identify optimal conditions .

- Troubleshooting Low Yields:

- Intermediate Stability: Protect azetidine nitrogen with Boc groups during coupling .

- Byproduct Formation: Monitor via LC-MS; add scavenger resins (e.g., polymer-bound isocyanate) .

Example Yield Optimization Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, EDCl | 62 | 92 |

| THF, 40°C, DCC | 45 | 88 |

Advanced: What computational methods predict SAR for thiazole-azetidine hybrids?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets). Set grid boxes around ATP-binding sites .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- QSAR Models: Train with IC₅₀ data from 50 analogs; prioritize descriptors like logP, polar surface area, and H-bond acceptors .

Validation: Compare predicted vs. experimental IC₅₀ values (R² > 0.7 required) .

Basic: How to confirm the absence of toxic intermediates in the final product?

Methodological Answer:

- HPLC-MS: Screen for residual starting materials (e.g., unreacted thiazole-amine) using a C18 column and 0.1% formic acid gradient .

- Elemental Analysis: Ensure C, H, N values match theoretical (±0.3% tolerance) .

- In vitro Toxicity: Test against HEK293 cells (48-hour MTT assay; IC₅₀ > 50 µM considered safe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.